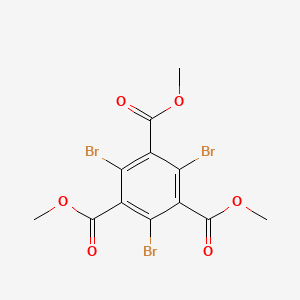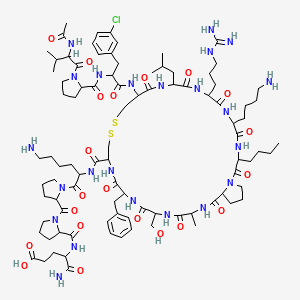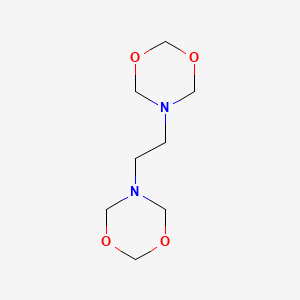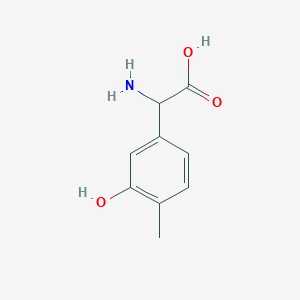![molecular formula C30H35N3O9S2 B15157687 (4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)
(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Netarsudil mesylate is a pharmaceutical compound used primarily in the treatment of glaucoma and ocular hypertension. It is a rho kinase inhibitor that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork . This compound is marketed under the brand name Rhopressa among others .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of netarsudil mesylate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the isoquinoline moiety, followed by the coupling of this moiety with a phenylmethyl benzoate derivative. The final step involves the formation of the mesylate salt .
Industrial Production Methods
Industrial production of netarsudil mesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Netarsudil mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are used to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Netarsudil mesylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving rho kinase inhibitors.
Biology: Research on cellular mechanisms and pathways involving rho kinase.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Netarsudil mesylate exerts its effects by inhibiting the enzyme rho kinase. This inhibition leads to the relaxation of the trabecular meshwork, thereby increasing the outflow of aqueous humor and reducing intraocular pressure . Additionally, it inhibits the norepinephrine transporter, which further contributes to its ocular hypotensive effects .
Comparación Con Compuestos Similares
Netarsudil mesylate is unique compared to other glaucoma medications due to its dual mechanism of action. Similar compounds include:
Ripasudil: Another rho kinase inhibitor used for glaucoma treatment.
Latanoprostene bunod: A nitric oxide-donating prostaglandin F2α analogue that increases aqueous outflow.
Timolol: A beta-blocker that reduces aqueous humor production.
Netarsudil mesylate stands out due to its ability to target both the trabecular meshwork and the norepinephrine transporter, offering a comprehensive approach to reducing intraocular pressure .
Propiedades
Fórmula molecular |
C30H35N3O9S2 |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;methanesulfonic acid |
InChI |
InChI=1S/C28H27N3O3.2CH4O3S/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;2*1-5(2,3)4/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H3,(H,2,3,4) |
Clave InChI |
QQDRLKRHJOAQDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)

![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)




![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)
![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)



